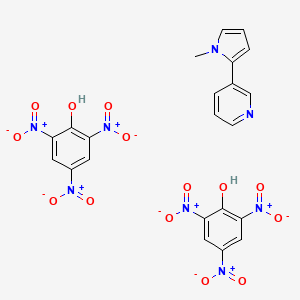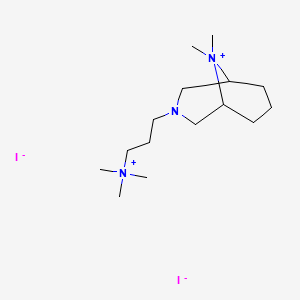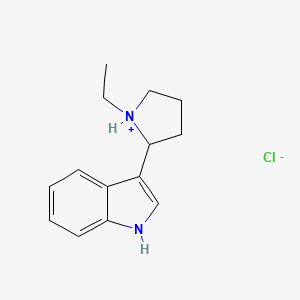
beta-Nicotyrine dipicrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Nicotyrine dipicrate: is a compound derived from beta-nicotyrine, a lesser-known tobacco alkaloid. Beta-nicotyrine is a positional isomer of alpha-nicotyrine and is known for its inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-nicotyrine can be synthesized from nicotine through catalytic dehydrogenation or from tobacco biomass by catalytic pyrolysis . The preparation of beta-nicotyrine dipicrate involves the reaction of beta-nicotyrine with picric acid under controlled conditions to form the dipicrate salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale catalytic dehydrogenation of nicotine followed by the reaction with picric acid. The process would require precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Beta-nicotyrine dipicrate undergoes various chemical reactions, including:
Oxidation: Beta-nicotyrine can be oxidized to form nicotyrine N-oxide.
Reduction: Reduction reactions can convert beta-nicotyrine back to nicotine under specific conditions.
Substitution: Beta-nicotyrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are employed.
Major Products:
Oxidation: Nicotyrine N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotyrine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-nicotyrine dipicrate has several scientific research applications, including:
Mécanisme D'action
Beta-nicotyrine dipicrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13 . These enzymes are involved in the metabolism of nicotine and other xenobiotics. By inhibiting these enzymes, this compound can alter the pharmacokinetics of nicotine, leading to delayed clearance and attenuated withdrawal symptoms .
Comparaison Avec Des Composés Similaires
Alpha-Nicotyrine: A positional isomer of beta-nicotyrine with similar inhibitory effects on cytochrome P450 enzymes.
Nornicotine: Another tobacco alkaloid with inhibitory effects on cytochrome P450 enzymes.
Anabasine: A tobacco alkaloid with insecticidal properties.
Uniqueness: Beta-nicotyrine dipicrate is unique due to its specific combination with picric acid, which may enhance its stability and efficacy in certain applications. Its potent inhibitory effects on cytochrome P450 enzymes make it a valuable compound for research in drug metabolism and potential therapeutic applications .
Propriétés
Numéro CAS |
35607-18-2 |
|---|---|
Formule moléculaire |
C22H16N8O14 |
Poids moléculaire |
616.4 g/mol |
Nom IUPAC |
3-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.2C6H3N3O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;2*1-2,10H |
Clé InChI |
HELAHJDQQYICFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)

![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

